molecular formula C14H11ClO3 B1603447 Benzyl 3-chloro-5-hydroxybenzoate CAS No. 245116-17-0

Benzyl 3-chloro-5-hydroxybenzoate

Cat. No.: B1603447
CAS No.: 245116-17-0
M. Wt: 262.69 g/mol
InChI Key: KZGIACZNLMRJJR-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C14H11ClO3 It is a benzyl ester derivative of 3-chloro-5-hydroxybenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-chloro-5-hydroxybenzoate can be synthesized through the esterification of 3-chloro-5-hydroxybenzoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of amides as catalysts has been reported to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-chloro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 3-chloro-5-hydroxybenzaldehyde or 3-chloro-5-hydroxybenzoic acid.

    Reduction: Formation of benzyl 3-chloro-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzyl esters depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-chloro-5-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-chloro-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by inhibiting certain enzymes or interfering with cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzyl 3-chloro-5-hydroxybenzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to other benzyl esters.

Properties

IUPAC Name

benzyl 3-chloro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGIACZNLMRJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592778
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245116-17-0
Record name Benzyl 3-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)[Si](C)(C)Oc1cc(Cl)cc(C(=O)OCc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1.0 M solution of tetrabutylammonium fluoride in tetrahydrofuiran (26.6 mL, 26.6 mmol) was added to neat benzyl ester 24 (5.00 g, 13.3 mmol), the reaction stirred 10 minutes at ambient temperature, and evaporated in vacuo. The crude product was dissolved in methylene chloride, the solution washed with dilute aqueous NaHCO3, dried overNa2SO4, and filtered. The evaporated filtrate was then washed repeatedly with hexanes and dried in vacuo giving product 25 as a gold oil (3.40 g, 98%). 1H NMR (300 MHz, CDCl3) δ 7.35 (m, 7H), 7.1 (t, 1H, J=2.1 Hz), 5.28 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

A 1.0 M solution oftetrabutylammonium fluoride in tetrahydrofuran (26.6 mL, 26.6 mmol) was added to neat benzyl ester 24 (5.00 g, 13.3 mmol), the reaction stirred 10 minutes at ambient temperature, and evaporated in vacuo. The crude product was dissolved in methylcne chloride, the solution washed with dilute aqueous NaHCO3, dried over Na2SO4, and filtered. The evaporated filtrate was then washed repeatedly with hexanes and dried in vacuo giving product 25 as a gold oil (3.40 g, 98%), 1H NMR (300 MHz, CDCl3) δ 7.35 (m, 7H), 7.1 (t, 1H, J=2.1 Hz), 5.28 (s, 2H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
benzyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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